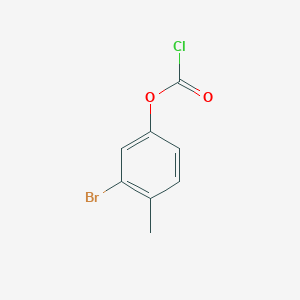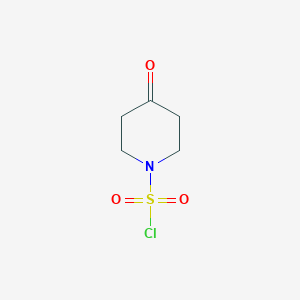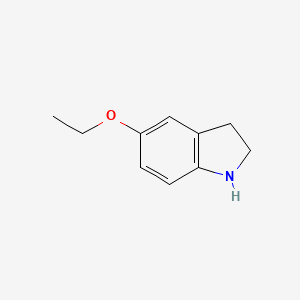
5-ethoxy-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethoxy-2,3-dihydro-1H-indole: is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethoxy-2,3-dihydro-1H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol yields the desired indole compound .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. This method is favored due to its high yield and scalability. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-ethoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced forms of the compound .
Scientific Research Applications
Chemistry: 5-ethoxy-2,3-dihydro-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry .
Biology: In biological research, indole derivatives are studied for their potential therapeutic applications. They exhibit a wide range of biological activities, making them candidates for drug development .
Medicine: The compound and its derivatives have shown promise in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. Their ability to interact with multiple biological targets makes them versatile therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-ethoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets in the body. The compound can bind to various receptors and enzymes, modulating their activity. This interaction leads to the observed biological effects, such as anti-inflammatory and anticancer activities .
Molecular Targets and Pathways:
Receptors: The compound can bind to serotonin and dopamine receptors, influencing neurotransmitter activity.
Enzymes: It can inhibit enzymes involved in inflammatory pathways, reducing inflammation.
Comparison with Similar Compounds
2,3-dihydro-1H-indole: Lacks the ethoxy group, resulting in different chemical properties.
5-methoxy-2,3-dihydro-1H-indole: Similar structure but with a methoxy group instead of an ethoxy group.
5-ethoxyindole: Similar but lacks the dihydro component.
Uniqueness: 5-ethoxy-2,3-dihydro-1H-indole is unique due to the presence of both the ethoxy group and the dihydro component. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-ethoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13NO/c1-2-12-9-3-4-10-8(7-9)5-6-11-10/h3-4,7,11H,2,5-6H2,1H3 |
InChI Key |
WSNGNNNFEIIEOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



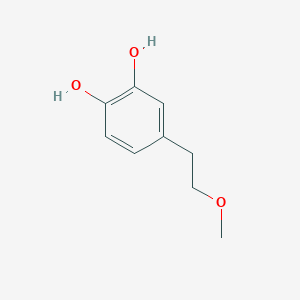
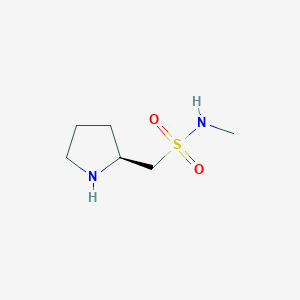
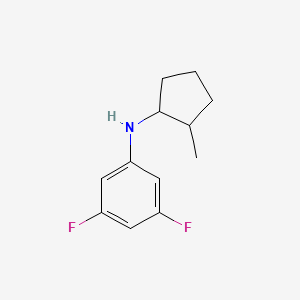
![4-Fluoro-2-{1-[(2-hydroxypropyl)amino]ethyl}phenol](/img/structure/B13270476.png)
![1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-OL](/img/structure/B13270478.png)
![Methyl 4-[(2-methylcyclohexyl)amino]butanoate](/img/structure/B13270485.png)
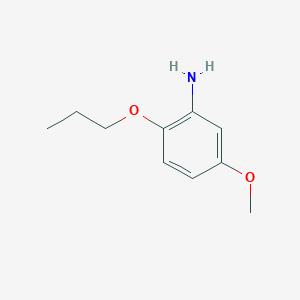
![(2-Ethoxyethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13270499.png)
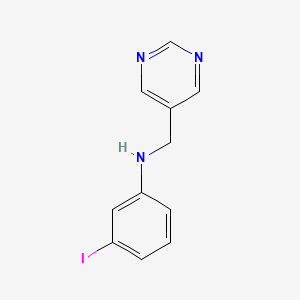
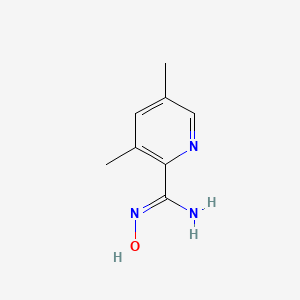
![3-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-OL](/img/structure/B13270509.png)
